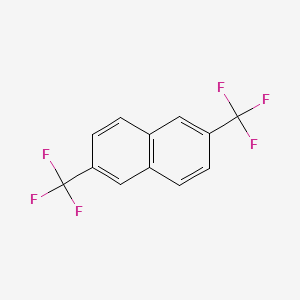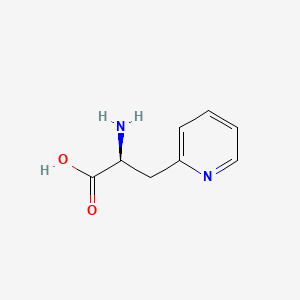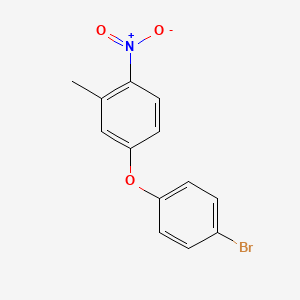
2,6-ビス(トリフルオロメチル)ナフタレン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F6. It is characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 2 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .
科学的研究の応用
2,6-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants involved in these reactions.
Mode of Action
In the context of SM cross-coupling reactions, 2,6-Bis(trifluoromethyl)naphthalene likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the compound to form a new bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its role in sm cross-coupling reactions suggests that it contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into the naphthalene ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of 2,6-Bis(trifluoromethyl)naphthalene may involve large-scale trifluoromethylation processes using specialized equipment to ensure the efficient introduction of trifluoromethyl groups. The exact methods can vary depending on the manufacturer and the desired purity of the final product .
化学反応の分析
Types of Reactions: 2,6-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .
類似化合物との比較
- 2,3-Bis(trifluoromethyl)naphthalene
- 2,7-Bis(trifluoromethyl)naphthalene
- 1,4-Bis(trifluoromethyl)benzene
Uniqueness: 2,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence its chemical properties and reactivity compared to other similar compounds. The presence of trifluoromethyl groups at the 2 and 6 positions can enhance its stability and make it a valuable compound for various applications .
特性
IUPAC Name |
2,6-bis(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFZRDCUMZCBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431433.png)
![(2E)-3-[3-(benzyloxy)phenyl]acryloyl chloride](/img/structure/B2431435.png)

![4-{[5-(2-Bromophenyl)-1,3-oxazol-2-yl]methoxy}-3,5-difluorobenzaldehyde](/img/structure/B2431440.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2431443.png)
![N-[3-(diethylamino)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2431445.png)
![3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2431446.png)



